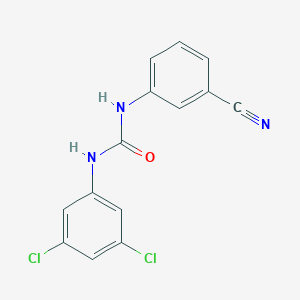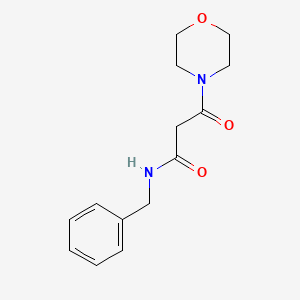
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea, also known as CDCDU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound belongs to the class of urea derivatives and exhibits remarkable biological activity, making it a promising candidate for drug development.
Mechanism of Action
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea exerts its biological activity by inhibiting various molecular targets, including protein kinase C (PKC), phosphodiesterase (PDE), and glycogen synthase kinase-3β (GSK-3β). Additionally, 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and improvement of insulin sensitivity. Additionally, 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been found to modulate the activity of various signaling pathways, including the AKT/mTOR and Wnt/β-catenin pathways.
Advantages and Limitations for Lab Experiments
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has several advantages for use in laboratory experiments, including its potent biological activity, ease of synthesis, and low toxicity. However, one of the limitations of 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea is its poor solubility in water, which can make it challenging to use in certain experimental settings.
Future Directions
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has significant potential for use in drug development, and several areas of future research can be explored. These include the development of novel analogs of 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea with improved solubility and bioavailability, the investigation of the molecular mechanisms underlying its anti-tumor and anti-inflammatory activity, and the evaluation of its potential use in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea is a promising compound that exhibits potent biological activity and has potential applications in the treatment of cancer, diabetes, and inflammation. Further research is needed to fully understand its mechanisms of action and to develop novel analogs with improved properties.
Synthesis Methods
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea can be synthesized using various methods, including the reaction of 3,5-dichloroaniline with potassium cyanate, followed by the reaction with 3-cyanophenyl isocyanate. Another method involves the reaction of 3-cyanophenyl isocyanate with 3,5-dichloroaniline in the presence of a base.
Scientific Research Applications
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been extensively studied for its potential use in the treatment of cancer, diabetes, and inflammation. Studies have shown that 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea exhibits potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been shown to have potential applications in the treatment of diabetes by improving insulin sensitivity.
properties
IUPAC Name |
1-(3-cyanophenyl)-3-(3,5-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O/c15-10-5-11(16)7-13(6-10)19-14(20)18-12-3-1-2-9(4-12)8-17/h1-7H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKLMFCYNAZGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-methoxyethyl)urea](/img/structure/B6636394.png)

![3-[(2-Fluorophenyl)methyl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B6636397.png)
![1-[(3-Fluorophenyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B6636401.png)
![1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea](/img/structure/B6636404.png)
![4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide](/img/structure/B6636408.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6636435.png)
![1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6636443.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea](/img/structure/B6636447.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B6636448.png)
![N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B6636470.png)